methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.
Scientific Research Applications
Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
What sets methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride apart is its specific substitution pattern and the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridoindole framework with a fluorine substituent at the 8-position and an acetate moiety. Its molecular formula is C14H14ClFN2O2, and it has shown promising results in various biological assays.
NMDA Receptor Interaction
Research indicates that the compound interacts with the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. The binding affinity of related compounds at the MK-801 and ifenprodil binding sites has been evaluated, highlighting the importance of structural modifications on biological activity:
Compound | Ki (µM) MK-801 Binding Site | Ki (µM) Ifenprodil Binding Site |
---|---|---|
4a | 1.9 ± 0.2 | 1.7 ± 0.2 |
4b | 7.9 ± 0.8 | 8.8 ± 1.0 |
4c | 4.7 ± 0.5 | 3.1 ± 0.3 |
The data suggest that compounds with similar structures exhibit micromolar activity towards these binding sites, indicating potential for neuroprotective effects .
Cholinesterase Inhibition
The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission:
Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
---|---|---|
4a | <0.040 | <0.040 |
4b | 0.060 | 0.050 |
These findings indicate that this compound may have therapeutic potential in treating cognitive disorders such as Alzheimer's disease by enhancing cholinergic transmission .
Anticancer Activity
Recent studies have explored the anticancer properties of related pyridoindole derivatives, showing potential effectiveness against various cancer cell lines:
- In vitro studies demonstrated that these compounds can inhibit cell proliferation in breast cancer models with EC50 values ranging from nM to low µM concentrations.
- Mechanistic investigations revealed that these compounds induce apoptosis through caspase activation and cell cycle arrest .
Study on Fluorinated Pyridoindoles
A study highlighted the efficacy of fluorinated pyridoindoles in inhibiting cancer cell growth and their ability to modulate key signaling pathways involved in tumor progression . The compound's structural features were linked to enhanced bioactivity, suggesting that fluorination may increase potency against specific cancer types.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration, where they demonstrated significant reduction in markers of oxidative stress and inflammation . This positions this compound as a candidate for further development in neurodegenerative disease therapies.
Properties
Molecular Formula |
C14H16ClFN2O2 |
---|---|
Molecular Weight |
298.74 g/mol |
IUPAC Name |
methyl 2-(8-fluoro-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C14H15FN2O2.ClH/c1-19-14(18)8-17-12-3-2-9(15)6-10(12)11-7-16-5-4-13(11)17;/h2-3,6,16H,4-5,7-8H2,1H3;1H |
InChI Key |
QAQYINXRKGVKHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)F.Cl |
Origin of Product |
United States |
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